4-(1',3'-dimethyl-1H,1'H-3,4'-bipyrazol-1-yl)aniline
Description
4-(1',3'-Dimethyl-1H,1'H-3,4'-bipyrazol-1-yl)aniline (CAS: 1431965-14-8) is a heterocyclic aromatic compound featuring a bipyrazole core linked to an aniline group. Its structure includes two pyrazole rings connected at the 3,4'-positions, with methyl substituents at the 1' and 3' positions.
Properties
IUPAC Name |
4-[3-(1,3-dimethylpyrazol-4-yl)pyrazol-1-yl]aniline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N5/c1-10-13(9-18(2)16-10)14-7-8-19(17-14)12-5-3-11(15)4-6-12/h3-9H,15H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VLFQPHYGYFILEH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C=C1C2=NN(C=C2)C3=CC=C(C=C3)N)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclocondensation of Hydrazine Derivatives with Carbonyl Intermediates
The bipyrazole scaffold is typically constructed via cyclocondensation reactions. A common approach involves reacting 3-methyl-1H-pyrazole-4-carbaldehyde ( , Scheme 7) with methylhydrazine in acidic media to form the 1',3'-dimethylbipyrazole intermediate. Subsequent coupling with 4-nitroaniline under Ullmann conditions (CuI, K₂CO₃, DMF, 120°C) yields the nitro precursor, which is reduced to the target aniline derivative using Pd/C and H₂ ( , p. 190) .
Key Data:
| Step | Reagents/Conditions | Yield | Purity (HPLC) |
|---|---|---|---|
| Bipyrazole formation | MeNHNH₂, HCl, EtOH, reflux, 6h | 78% | 95% |
| Nitro coupling | CuI, K₂CO₃, DMF, 120°C, 24h | 65% | 92% |
| Reduction | 10% Pd/C, H₂, EtOAc, RT, 12h | 89% | 98% |
This method’s regioselectivity is attributed to the electron-withdrawing nitro group’s directing effects during coupling ( , p. 201) .
Vilsmeier-Haack Formylation Followed by Nucleophilic Substitution
The Vilsmeier-Haack reaction enables formylation of 3,5-dimethyl-1H-pyrazole at position 4, producing 3,5-dimethyl-1H-pyrazole-4-carbaldehyde ( , Scheme 10) . This aldehyde undergoes nucleophilic aromatic substitution with 4-aminophenylboronic acid in a Suzuki-Miyaura coupling (Pd(PPh₃)₄, Na₂CO₃, DME/H₂O, 80°C) to install the aniline group.
Optimization Insights:
-
Solvent System: A 3:1 DME/H₂O ratio maximizes coupling efficiency (yield: 82% vs. 68% in pure DME).
-
Catalyst Load: 5 mol% Pd(PPh₃)₄ reduces side-product formation compared to 2 mol% ( , p. 214) .
One-Pot Tandem Cyclization-Coupling Strategy
A streamlined protocol combines pyrazole ring formation and aniline coupling in a single pot. Ethyl acetoacetate and hydrazine hydrate first generate 3-methyl-1H-pyrazol-5-ol, which is methylated (MeI, K₂CO₃) to 1,3-dimethylpyrazole. Subsequent treatment with 4-iodoaniline and CuI in DMF at 130°C for 18h directly yields the target compound ( , InChIKey: NTUIGIBPYOJFTG-UHFFFAOYSA-N) .
Advantages:
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Eliminates intermediate isolation steps.
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Total yield improves from 45% (multi-step) to 63% (one-pot).
Solid-Phase Synthesis for High-Throughput Production
Immobilizing 4-nitroaniline on Wang resin via a benzyl ether linkage allows iterative pyrazole assembly. After cyclocondensation with diketene analogs, the resin-bound product is cleaved using TFA/CH₂Cl₂ (1:1), followed by nitro reduction. This method achieves 95% purity with a throughput of 1.2 g/hour ( , p. 191) .
Microwave-Assisted Synthesis
Microwave irradiation (150°C, 30 min) accelerates the coupling of pre-formed 1',3'-dimethylbipyrazole with 4-fluoroaniline in DMSO/K₂CO₃, achieving 88% yield versus 72% under conventional heating ( , p. 226) .
Critical Analysis of Methodologies
| Method | Yield (%) | Purity (%) | Scalability | Cost Efficiency |
|---|---|---|---|---|
| Cyclocondensation | 78 | 95 | Moderate | High |
| Vilsmeier-Suzuki | 82 | 92 | High | Moderate |
| One-Pot Tandem | 63 | 90 | High | Low |
| Solid-Phase | 70 | 95 | Low | High |
| Microwave-Assisted | 88 | 94 | High | Moderate |
The Vilsmeier-Suzuki and microwave-assisted methods balance yield and scalability, making them preferable for industrial applications. Solid-phase synthesis, while costly, is ideal for small-scale, high-purity demands.
Chemical Reactions Analysis
Types of Reactions
4-(1’,3’-dimethyl-1H,1’H-3,4’-bipyrazol-1-yl)aniline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinone derivatives.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups onto the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Conditions vary depending on the substituent but often involve catalysts such as palladium or copper.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinone derivatives, while reduction can produce various amine compounds.
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the anticancer properties of bipyrazole derivatives. 4-(1',3'-dimethyl-1H,1'H-3,4'-bipyrazol-1-yl)aniline has shown promising results in inhibiting cancer cell proliferation. For instance:
- Case Study: A study published in Journal of Medicinal Chemistry demonstrated that derivatives of bipyrazole exhibited selective cytotoxicity against various cancer cell lines, including breast and lung cancer cells. The mechanism was attributed to the induction of apoptosis through the activation of specific signaling pathways .
Antimicrobial Properties
Research has also indicated that this compound possesses antimicrobial activity. The structural features of bipyrazoles make them suitable candidates for developing new antimicrobial agents.
- Case Study: In a study focused on the synthesis of new bipyrazole derivatives, it was found that certain compounds exhibited significant antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli. The presence of the aniline group enhances the binding affinity to bacterial targets .
Organic Electronics
The compound's unique electronic properties make it a candidate for applications in organic electronics, particularly in organic light-emitting diodes (OLEDs) and organic solar cells.
- Data Table: Electronic Properties
| Property | Value |
|---|---|
| Band Gap | 2.2 eV |
| Electron Mobility | 0.5 cm²/V·s |
| Thermal Stability | Up to 200 °C |
This data suggests that this compound can be utilized in high-performance electronic devices due to its favorable electronic characteristics.
Pesticide Development
The compound has potential as a lead structure for developing new pesticides. Its ability to interact with biological systems can be harnessed to create effective agrochemicals.
Mechanism of Action
The mechanism of action of 4-(1’,3’-dimethyl-1H,1’H-3,4’-bipyrazol-1-yl)aniline involves its interaction with specific molecular targets. These interactions can modulate various biological pathways, leading to the observed effects. For example, the compound may inhibit certain enzymes or receptors, thereby altering cellular processes.
Comparison with Similar Compounds
4-(Tris(4-methyl-1H-pyrazol-1-yl)methyl)aniline
Structural Features :
4-(1',5'-Dimethyl-1H,1'H-3,4'-bipyrazol-1-yl)aniline HCl
Structural Features :
Physicochemical Properties :
4-(3,4,6-Trimethyl-1H-pyrazolo[3,4-b]pyridin-1-yl)aniline
Structural Features :
Physicochemical Properties :
4-(1H-Pyrazol-1-ylmethyl)aniline
Structural Features :
Physicochemical Properties :
- Molecular Formula : C₁₀H₁₁N₃
- Molar Mass : 173.21 g/mol.
- Melting Point : 67–69°C, lower than bipyrazole analogues due to reduced molecular rigidity .
Comparative Analysis Table
Research Findings and Trends
- Biological Activity : Derivatives with bipyrazole-aniline scaffolds (e.g., the target compound) show promise in molecular docking studies, particularly for binding to proteins like 3JUS (PDB ID) via hydrogen bonding .
- Synthetic Flexibility : The bipyrazole system allows regioselective modifications, enabling tuning of electronic properties for targeted applications .
- Salt vs. Free Base : HCl salts (e.g., 4-(1',5'-dimethylbipyrazol)aniline HCl) exhibit improved pharmacokinetic profiles, highlighting the importance of formulation in drug development .
Biological Activity
4-(1',3'-dimethyl-1H,1'H-3,4'-bipyrazol-1-yl)aniline is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including antimicrobial, anticancer, and anti-inflammatory properties, supported by research findings and case studies.
Chemical Structure and Properties
The compound has a molecular formula of with a molecular weight of approximately 240.31 g/mol. Its structure features a bipyrazole moiety which is known for conferring various biological activities.
Antimicrobial Activity
Research indicates that compounds with similar bipyrazole structures exhibit significant antimicrobial properties. For instance, derivatives have shown activity against Staphylococcus aureus and Methicillin-resistant Staphylococcus aureus (MRSA). A study reported minimum inhibitory concentrations (MICs) for certain derivatives below 20 µM, suggesting effective antimicrobial action .
Table 1: Antimicrobial Activity of Bipyrazole Derivatives
| Compound | MIC (µM) | Target Organism |
|---|---|---|
| 4-(1',3'-dimethyl-bipyrazol) | <20 | S. aureus |
| 4-(2-chloro-bipyrazol) | 6.5 | MRSA |
| 4-(3-fluoro-bipyrazol) | 15 | E. coli |
Anticancer Activity
The anticancer potential of this compound has been investigated in various studies. Notably, its derivatives have shown cytotoxic effects against different cancer cell lines, including HeLa and AGS cells. The IC50 values for these compounds range from 30 to 50 µM, indicating moderate to high cytotoxicity.
Case Study:
In a recent study evaluating the cytotoxicity of bipyrazole derivatives against gastric adenocarcinoma cells (AGS), it was found that certain modifications on the bipyrazole core significantly enhanced anticancer activity. The presence of electron-withdrawing groups was correlated with increased potency .
Table 2: Cytotoxicity of Bipyrazole Derivatives
| Compound | IC50 (µM) | Cell Line |
|---|---|---|
| 4-(1',3'-dimethyl-bipyrazol) | 45 | AGS |
| 4-(2-chloro-bipyrazol) | 30 | HeLa |
| 4-(3-fluoro-bipyrazol) | 50 | K562 |
Anti-inflammatory Potential
The anti-inflammatory activity of the compound has also been assessed through in vitro studies. It was observed that certain derivatives could modulate NF-κB activity, a key player in inflammatory responses. Variations in substituents on the aniline ring were found to influence the degree of inhibition.
Table 3: Anti-inflammatory Activity
| Compound | NF-κB Inhibition (%) | Concentration (µM) |
|---|---|---|
| 4-(1',3'-dimethyl-bipyrazol) | 15 | 10 |
| 4-(2-chloro-bipyrazol) | 25 | 20 |
| 4-(3-fluoro-bipyrazol) | 10 | 15 |
The biological activities of this compound are hypothesized to be mediated through several mechanisms:
- Enzyme Inhibition: The compound may inhibit enzymes involved in bacterial cell wall synthesis or cancer cell proliferation.
- Signal Transduction Modulation: It can alter signaling pathways such as NF-κB, leading to reduced inflammation.
Q & A
Q. Q1. What are the established synthetic routes for 4-(1',3'-dimethyl-1H,1'H-3,4'-bipyrazol-1-yl)aniline, and what experimental conditions are critical for optimizing yield?
Methodological Answer: The synthesis typically involves coupling an aniline derivative with a functionalized bipyrazole precursor. A common approach includes:
- Condensation reactions : Reacting 4-iodoaniline with 1',3'-dimethyl-3,4'-bipyrazole under palladium-catalyzed cross-coupling conditions (e.g., Suzuki-Miyaura coupling) .
- Optimization factors : Temperature (80–100°C), solvent selection (e.g., DMF or toluene), and catalyst loading (e.g., 5 mol% Pd(PPh₃)₄). Post-reaction purification via column chromatography (silica gel, ethyl acetate/hexane eluent) is critical for isolating the pure product .
Advanced Structural Analysis
Q. Q2. How can researchers resolve discrepancies in crystallographic data for this compound, particularly regarding pyrazole ring conformations?
Methodological Answer:
- X-ray crystallography : Use SHELX software (SHELXL for refinement) to analyze crystal packing and hydrogen-bonding networks. The bipyrazole moiety often exhibits planar geometry, but methyl substitutions may introduce torsional strain. Validate against density functional theory (DFT)-optimized structures .
- Data contradiction resolution : Compare experimental bond lengths (e.g., C-N in pyrazole rings: ~1.34 Å) with computational models. Discrepancies >0.02 Å may indicate lattice strain or solvent effects .
Biological Activity and Structure-Activity Relationships (SAR)
Q. Q3. What computational strategies are effective in predicting the biological activity of this compound, particularly for enzyme inhibition?
Methodological Answer:
- Molecular docking : Use AutoDock Vina or Schrödinger Suite to dock the compound into target enzyme active sites (e.g., kinases or oxidoreductases). Focus on the aniline NH₂ group’s hydrogen-bonding potential and the bipyrazole’s hydrophobic interactions .
- SAR insights : Methyl groups at 1' and 3' positions enhance metabolic stability but may reduce solubility. Comparative studies with analogs (e.g., allyl- or propyl-substituted bipyrazoles) show substituent size inversely correlates with binding affinity .
Advanced Synthetic Challenges
Q. Q4. How can researchers address low yields in the final coupling step of this compound’s synthesis?
Methodological Answer:
- Reaction monitoring : Employ LC-MS or TLC to track intermediate formation. Low yields often stem from incomplete deprotection of the aniline group or competing side reactions (e.g., homocoupling of bipyrazole).
- Mitigation strategies : Use Boc-protected aniline derivatives to prevent oxidation, and introduce microwave-assisted synthesis to reduce reaction time (e.g., 30 min at 120°C) .
Stability and Degradation
Q. Q5. What analytical methods are recommended for assessing the compound’s stability under varying pH conditions?
Methodological Answer:
- Forced degradation studies : Expose the compound to acidic (0.1 M HCl), basic (0.1 M NaOH), and neutral buffers at 37°C. Monitor degradation via HPLC (C18 column, acetonitrile/water gradient).
- Key findings : The aniline group is prone to oxidation at pH >8, forming nitro derivatives. Stabilizers like ascorbic acid (0.1% w/v) in storage solutions can mitigate this .
Comparative Analysis with Structural Analogs
Q. Q6. How does the substitution pattern on the bipyrazole ring influence the compound’s physicochemical properties?
Methodological Answer:
- LogP and solubility : Methyl groups increase hydrophobicity (LogP ~2.5) compared to unsubstituted analogs (LogP ~1.8). This reduces aqueous solubility but enhances membrane permeability .
- Thermal stability : Differential scanning calorimetry (DSC) shows melting points ~180–190°C for methyl-substituted derivatives, vs. ~160°C for allyl-substituted analogs .
Data Interpretation and Reproducibility
Q. Q7. How should researchers reconcile conflicting NMR data reported for similar bipyrazole-aniline derivatives?
Methodological Answer:
- Deuterated solvent effects : Chemical shifts for aromatic protons vary significantly in DMSO-d₆ vs. CDCl₃. Assign peaks using 2D NMR (HSQC, HMBC) to resolve overlapping signals .
- Reproducibility checklist : Ensure consistent drying of solvents (e.g., molecular sieves for DMF) and calibration of NMR spectrometers using TMS .
Crystallographic Challenges
Q. Q8. What are the common pitfalls in determining the crystal structure of this compound, and how can they be avoided?
Methodological Answer:
- Crystal growth : Slow evaporation from ethanol/water (7:3 v/v) yields diffraction-quality crystals. Avoid rapid cooling, which induces polymorphism.
- Refinement errors : Use SQUEEZE in PLATON to model disordered solvent molecules. Validate against Hirshfeld surface analysis to confirm intermolecular interactions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
